Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
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Overview
Description
Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt is a useful research compound. Its molecular formula is C16H30NaO7S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The derivative of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates, including a t-butyl ester, was hydrolyzed to a dicarboxylic acid derivative, useful for further conversion into its anhydride and half-esters (Ishida et al., 2000).
- A novel nanosized N-sulfonated Brönsted acidic catalyst was developed, useful for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation (Goli-Jolodar et al., 2016).
Catalytic Applications
- Novel SO3H-functionalized polyoxometalate-based ionic liquids were synthesized as efficient catalysts for esterification reactions (Keshavarz et al., 2019).
- Sodium 1,4-butanediol bisulfosuccinate diester was synthesized, indicating potential application in surfactant synthesis (Ming-qing, 2010).
Polymer and Material Science
- Poly(1,4-butylene isophthalate)s containing sodium sulfonate groups were synthesized, showing changes in solubility and thermal properties depending on the concentration of sulfonate groups (Pilati et al., 1993).
- The synthesis of sodium 1,4-butanediol bisulfosuccinate diester was catalyzed with phosphotungstic acid, showing its potential use in the creation of novel surfactants with low critical micelle concentrations (Ming-qing, 2010).
Pharmaceutical Applications
- A new nano-sized N-sulfonic acid was prepared and used as a catalyst for the synthesis of biologically active compounds with pharmaceutical properties (Goli-Jolodar et al., 2018).
- Poly(L-lactic acid) nanoparticles with a controllable release profile and cytocompatibility for drug delivery were prepared using a novel surfactant derived from butanedioic acid (Li et al., 2014).
Properties
CAS No. |
2373-38-8 |
---|---|
Molecular Formula |
C16H30NaO7S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4;/h10-14H,7-9H2,1-6H3,(H,19,20,21); |
InChI Key |
XHEDTHUFPRAWPH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O.[Na] |
2373-38-8 | |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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